4-[(6-Phenylpyrimidin-4-yl)amino]phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(6-phenylpyrimidin-4-yl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-14-8-6-13(7-9-14)19-16-10-15(17-11-18-16)12-4-2-1-3-5-12/h1-11,20H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBBIMKKPREFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281444 | |
| Record name | 4-[(6-Phenyl-4-pyrimidinyl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927970-58-9 | |
| Record name | 4-[(6-Phenyl-4-pyrimidinyl)amino]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927970-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(6-Phenyl-4-pyrimidinyl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 6 Phenylpyrimidin 4 Yl Amino Phenol and Its Analogs
Diverse Synthetic Routes and Strategies
The construction of the 4-[(6-phenylpyrimidin-4-yl)amino]phenol framework can be achieved through several distinct pathways, each offering specific advantages in terms of efficiency, versatility, and environmental impact. Key strategies include classical condensation reactions, modern microwave-assisted protocols, and the use of novel solvent systems.
The foundational method for constructing the pyrimidine (B1678525) ring is the condensation reaction between a 1,3-dicarbonyl compound and a molecule containing an N-C-N fragment, such as guanidine (B92328) or an amidine. wikipedia.orgslideshare.net This approach, often referred to as the Pinner synthesis or a variant of the Biginelli reaction, is a versatile and widely used strategy for creating substituted pyrimidines. wikipedia.orgnih.govnih.gov
In a typical synthesis, a β-dicarbonyl compound is cyclized with reagents like guanidine to produce 2-aminopyrimidines, or with urea (B33335) to form 2-pyrimidinones. wikipedia.org For the synthesis of the 6-phenylpyrimidine core, a phenyl-substituted 1,3-dicarbonyl compound serves as the starting material, which undergoes condensation with guanidine, often catalyzed by an acid or base, to yield the desired 2-amino-6-phenylpyrimidine derivative. slideshare.netyoutube.com The reaction proceeds through a series of condensation and cyclization steps, ultimately forming the stable aromatic pyrimidine ring. bhu.ac.in This method's robustness allows for the preparation of a wide array of pyrimidine scaffolds by varying the substituents on both the dicarbonyl and guanidine/amidine precursors. nih.gov
Table 1: Examples of Reagents for Pyrimidine Core Synthesis via Condensation
| 1,3-Dicarbonyl Precursor Type | N-C-N Reagent | Resulting Pyrimidine Core | Reference |
|---|---|---|---|
| β-Diketone (e.g., Acetylacetone) | Amidine (e.g., Acetamidine) | 2,4,6-Substituted Pyrimidine | wikipedia.orgslideshare.net |
| β-Ketoester (e.g., Ethyl Acetoacetate) | Guanidine | 2-Amino-4-hydroxy-6-substituted Pyrimidine (Pyrimidone) | wikipedia.orgjocpr.com |
| β-Ketoester (e.g., Ethyl Benzoylacetate) | Thiourea (B124793) | 2-Thio-4-hydroxy-6-phenylpyrimidine | wikipedia.org |
An alternative and highly effective route to phenylpyrimidine derivatives involves the use of chalcones (α,β-unsaturated ketones). researchgate.net This two-step method begins with the synthesis of a chalcone (B49325), typically through a Claisen-Schmidt condensation of an acetophenone (B1666503) with a substituted benzaldehyde (B42025). ijper.org
The resulting chalcone, which contains the required carbon backbone, is then cyclized with a suitable N-C-N reagent. nih.gov Guanidine hydrochloride is commonly used to react with the chalcone in a basic medium (e.g., ethanolic potassium hydroxide), leading to the formation of a 2-amino-4,6-diarylpyrimidine. jocpr.comajrconline.org This cyclization reaction is a key step in creating the pyrimidine heterocycle from an acyclic precursor. researchgate.net The versatility of this approach lies in the ability to introduce a wide variety of substituents onto both phenyl rings of the chalcone, which are then incorporated into the final pyrimidine product. ijper.orgbelnauka.by This allows for the synthesis of a diverse library of 4,6-disubstituted pyrimidine analogs. researchgate.netnih.gov
Once the core pyrimidine ring is formed, the introduction of the (4-aminophenoxy) group is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic attack at the C2, C4, and C6 positions. wikipedia.orgbhu.ac.in
A common strategy involves the synthesis of a 4-chloro-6-phenylpyrimidine (B189524) intermediate. This precursor can be prepared from the corresponding pyrimidone by treatment with a chlorinating agent like phosphorus oxychloride. bhu.ac.in The chloro substituent at the C4 position is an excellent leaving group and can be readily displaced by a nucleophile. The reaction of 4-chloro-6-phenylpyrimidine with 4-aminophenol (B1666318), often in the presence of a base, yields the target compound, this compound.
Studies have shown that amination reactions on dichloropyrimidines can be highly regioselective. For instance, the reaction of 6-aryl-2,4-dichloropyrimidine with various amines has been demonstrated to strongly favor substitution at the C4 position. acs.org This selectivity is crucial for the efficient synthesis of the desired isomer. The reaction of 2,4-dichloro-6-phenylpyrimidine (B1267630) with 4-aminoacetophenone is a similar transformation that highlights the preference for C4 substitution. researchgate.netresearchgate.net These SNAr reactions are the most frequently utilized and important transformations in pyrimidine chemistry for creating amino-substituted derivatives. arkat-usa.org
To improve the efficiency and environmental footprint of pyrimidine synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. orientjchem.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields compared to conventional heating methods. ijper.orgnih.gov
This technology has been successfully applied to various steps in the synthesis of pyrimidine derivatives, including the multicomponent Biginelli condensation and chalcone-based cyclizations. ijper.orgfoliamedica.bgnanobioletters.com For example, one-pot, three-component reactions of a benzaldehyde derivative, a β-dicarbonyl compound, and urea or thiourea can be completed in as little as 3-6 minutes under microwave irradiation, with yields often exceeding 90%. nih.gov The use of microwave assistance not only accelerates the chemical transformations but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. orientjchem.orgresearchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Fused Pyrimidines
| Reaction Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Three-component condensation | Conventional Heating (60°C) | 1-4 hours | 71-87% | nih.gov |
| Microwave Irradiation | 3-6 minutes | 78-94% | ||
| Cyclocondensation | Conventional Heating | Several hours | Moderate | orientjchem.org |
| Microwave Irradiation | 15 minutes | Good |
Ionic liquids (ILs) have gained attention as "green" or "designer" solvents and catalysts for organic synthesis, including the preparation of pyrimidine derivatives. japsonline.comtandfonline.comnih.gov These salts, which are liquid at or near room temperature, offer unique properties such as low vapor pressure, high thermal stability, and the ability to be recycled. tandfonline.comtandfonline.com
In the context of pyrimidine synthesis, ionic liquids can act as both the solvent and the catalyst, promoting multi-component reactions under mild conditions. japsonline.comjapsonline.com For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved in high yields using ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm]BF4) as a recyclable medium. tandfonline.comtandfonline.com Similarly, L-proline nitrate, an ionic liquid catalyst, has been shown to be highly efficient in the one-pot, three-component synthesis of dihydropyrimidine (B8664642) derivatives. japsonline.comjapsonline.com The use of ILs often simplifies product isolation and enhances reaction rates, providing a sustainable alternative to volatile organic solvents. tandfonline.comnih.gov
Derivatization Strategies for Analog Development
The development of analogs of this compound is essential for structure-activity relationship (SAR) studies. Derivatization can be achieved by systematically modifying different parts of the molecule using the synthetic strategies described above.
Key derivatization strategies include:
Modification of the C6-Phenyl Ring: By employing various substituted benzaldehydes in chalcone-based syntheses or different aryl halides in coupling reactions, a wide range of functional groups (e.g., fluoro, methoxy (B1213986), nitro) can be introduced onto the phenyl ring at the C6 position of the pyrimidine core. ijper.orgacs.orgnih.gov
Substitution at the C2-Position: The nature of the substituent at the C2 position can be altered by using different N-C-N building blocks in the initial condensation reaction. For example, using thiourea instead of guanidine introduces a thiol group, which can be further functionalized. wikipedia.org
Varying the Aminophenol Moiety: The final amination step offers a straightforward point for diversification. A library of analogs can be created by reacting the 4-chloro-6-phenylpyrimidine intermediate with a variety of substituted anilines and aminophenols. acs.orgnih.gov
Further Functionalization: Advanced derivatization can be performed on the fully assembled scaffold. For example, functional groups on the phenyl rings can be chemically transformed. A notable strategy involves the conversion of an amino group on the phenylamino (B1219803) portion into an azide (B81097) via diazotization, followed by cycloaddition reactions to build novel heterocyclic rings, such as triazoles, onto the core structure. mdpi.com Similarly, 5,6-diaminopyrimidine precursors can be used to construct fused heterocyclic systems like pteridines. mdpi.com
These systematic modifications allow for the fine-tuning of the molecule's properties and the exploration of its chemical and biological potential.
Modification of the Phenyl Substituent on the Pyrimidine Ring
One common approach begins with a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde to form a chalcone, which is then cyclized with guanidine or a similar reagent. By varying the substituents on the initial acetophenone, a range of analogs with different groups on the phenyl ring can be produced. For instance, research into related 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives has demonstrated the synthesis of compounds with methoxy and tolyl groups on one of the phenyl rings. nih.gov These substitutions are achieved by starting with the appropriately substituted acetophenone, such as 4-methoxyacetophenone or 4-methylacetophenone. nih.gov
Another strategy involves the modification of a pre-formed phenyl ring on a benzenesulfonate (B1194179) structure, which, while not identical, provides insight into potential synthetic routes. In one study, a phenyl ring was successfully modified to a pyridinyl moiety, indicating that ring transformation is a viable, albeit complex, strategy for introducing significant structural changes. nih.gov
The table below summarizes examples of modifications on the phenyl substituent of related pyrimidine cores.
| Starting Material (Acetophenone) | Resulting Substituent on Phenyl Ring | Reference |
| 4-methylacetophenone | p-tolyl | nih.gov |
| 4-methoxyacetophenone | 4-methoxyphenyl | nih.gov |
| 4-([1,1′-biphenyl]-4-yl)ethan-1-one | [1,1′-biphenyl]-4-yl | nih.gov |
Functionalization of the Phenol (B47542) Moiety
The phenol group in this compound is a versatile handle for further chemical functionalization. The nucleophilic hydroxyl group can readily undergo various reactions, allowing for the attachment of different chemical entities. nih.gov Standard transformations include etherification and esterification, which can alter the molecule's polarity and hydrogen-bonding capabilities. nih.gov
More advanced techniques focus on the site-selective C-H functionalization of the phenol ring itself. nih.gov Oxidative coupling reactions can be employed to introduce new substituents at positions ortho to the hydroxyl group. For instance, a cross-dehydrogenative coupling reaction has been described for attaching heterocyclic systems like phenothiazine (B1677639) directly to the phenol ring of tyrosine-containing peptides. nih.gov This type of C-N bond-forming reaction is noted for its operational simplicity and tolerance to air, making it an attractive method for late-stage functionalization. nih.gov Such a strategy could be adapted to introduce diverse heterocyclic groups onto the phenolic part of the this compound scaffold.
The table below outlines potential functionalization reactions for the phenol moiety based on general chemical principles.
| Reaction Type | Reagents | Potential Product | Reference |
| Esterification | Acyl Halide/Anhydride, Base | Phenyl Ester Derivative | nih.gov |
| Etherification | Alkyl Halide, Base | Phenyl Ether Derivative | nih.gov |
| C-H Amination | Heteroarene, Oxidant (e.g., Ag₂CO₃) | Ortho-amino substituted phenol | nih.gov |
Introduction of Heterocyclic Pendants and Bridge Modifications
Synthesizing analogs of this compound often involves the incorporation of additional heterocyclic systems. These modifications can be introduced by building upon the core structure or by using precursors that already contain the desired heterocycle.
A prominent synthetic route involves starting with a di-substituted pyrimidine, such as 2,4-dichloro-6-phenylpyrimidine. researchgate.net This intermediate allows for sequential nucleophilic substitution reactions. In one example, 2,4-dichloro-6-phenylpyrimidine was first reacted with 4-aminoacetophenone. The remaining chloro-substituent on the pyrimidine ring was then used as an anchor point to introduce a more complex moiety. The acetyl group on the phenylamino bridge was converted into a chalcone, which subsequently reacted with 7-amino-4-methyl-1,8-naphthyridin-2-ol (B183148) to attach a naphthyridine heterocycle. researchgate.net This multi-step process demonstrates how a simple phenylamino bridge can be elaborated to include large, functionalized heterocyclic pendants.
Another approach involves the one-pot synthesis of complex pyridines, such as 2-amino-4,6-diphenylnicotinonitriles, which are themselves heterocyclic structures. mdpi.com This is achieved by reacting a chalcone with malononitrile (B47326) and ammonium (B1175870) acetate. mdpi.com This methodology highlights how different heterocyclic cores can be constructed from common intermediates, suggesting pathways to a wide variety of analogs. Research on 4,6-diarylpyrimidin-2-amine derivatives has also led to the synthesis of complex polyphenols, further illustrating the integration of multiple ring systems. nih.govnih.gov
The following table details a synthetic step for introducing a heterocyclic pendant.
| Intermediate | Reagent | Resulting Modification | Reference |
| 1-(4-(2-chloro-6-phenylpyrimidin-4-ylamino)phenyl)ethanone | Chalcone formation followed by reaction with 7-amino-4-methyl-1,8-naphthyridin-2-ol | Introduction of a 1,8-naphthyridin-2-ol pendant | researchgate.net |
| Chalcone | Malononitrile, Ammonium Acetate | Formation of a 2-aminonicotinonitrile core | mdpi.com |
Regioselective Synthesis and Control in Multi-Substituted Analogs
Achieving regioselectivity is critical in the synthesis of specifically substituted analogs of this compound. The pyrimidine ring has multiple reactive sites, and controlling where substituents attach is key to the desired outcome. The use of starting materials like 2,4-dichloro-6-phenylpyrimidine is a classic example of exploiting differential reactivity. researchgate.net The chlorine atoms at the C2 and C4 positions have different electrophilicities, which can often be used to control the sequence of substitution reactions under carefully chosen conditions.
In the synthesis of related 4-amino-pyrimidine derivatives, the construction of the pyrimidine ring itself from acyclic precursors offers another point of regiochemical control. scielo.br The condensation of a β-keto nitrile with an amidine, for example, leads to a specific substitution pattern on the resulting pyrimidine ring. The choice of precursors directly dictates the final arrangement of substituents.
Furthermore, in functionalizing the phenol moiety, directing groups can be used to achieve ortho- or para-selectivity in electrophilic aromatic substitution reactions. While the hydroxyl group is naturally an ortho-, para-director, its conversion to a bulky ether or ester can favor substitution at the less sterically hindered para-position or be used to protect the phenol during other transformations.
Advanced Purification and Isolation Techniques in Synthesis Research
The purification of this compound and its analogs is a crucial step to ensure the isolation of pure compounds for characterization and further use. The methods employed are often tailored to the specific physical and chemical properties of the target molecule.
For compounds like p-aminophenol, a key precursor and structural fragment, purification processes have been developed to remove by-products from its synthesis, such as aniline (B41778) and oxydianiline. google.com These methods often involve liquid-liquid extraction under controlled pH conditions. The crude p-aminophenol is dissolved in an aqueous solution, and the pH is adjusted to a specific range (e.g., 4.6-4.8) to protonate the desired product, keeping it in the aqueous phase while less basic impurities are extracted into an organic solvent like toluene. google.com Subsequent crystallization, often involving treatment with activated carbon for decolorization and a reducing agent like sodium hydrosulfite to prevent oxidation, yields the purified product. google.com
For more complex, lipophilic analogs, chromatographic techniques are standard. Column chromatography using silica (B1680970) gel or alumina (B75360) is widely used to separate the desired product from unreacted starting materials and by-products. The choice of eluent system is optimized to achieve the best separation. In some research, final products are recrystallized from suitable solvents like ethanol (B145695) to obtain high-purity crystalline material. mdpi.com
In the context of evaluating biological activity, specialized formulations like liposomes may be used. scielo.br The encapsulation efficiency of a compound within these vesicles can be quantified using techniques like UV-Vis spectrophotometry after separating the encapsulated from the free compound, for example, by centrifugation. scielo.br
The table below lists common purification techniques used for the title compound's precursors and analogs.
| Technique | Purpose | Key Parameters | Reference |
| Liquid-Liquid Extraction | Removal of organic impurities (e.g., aniline) from an aqueous solution of the product. | pH control (e.g., 4.0-5.0), choice of organic solvent (e.g., toluene). | google.comgoogle.com |
| Crystallization | Final purification and isolation of solid product. | Solvent choice, temperature control, use of decolorizing agents (activated carbon). | google.com |
| Column Chromatography | Separation of compounds based on polarity. | Stationary phase (e.g., silica gel), mobile phase (eluent system). | - |
| Recrystallization | Obtaining high-purity crystalline solids. | Use of appropriate solvents (e.g., absolute ethanol). | mdpi.com |
| Liposomal Encapsulation Analysis | Quantifying drug loading in delivery systems. | Centrifugation, UV-Vis Spectrophotometry. | scielo.br |
Structure Activity Relationship Sar Investigations of 4 6 Phenylpyrimidin 4 Yl Amino Phenol Derivatives
Positional and Substituent Effects on Biological Activity Profiles
The biological activity of 4-[(6-phenylpyrimidin-4-yl)amino]phenol derivatives is highly sensitive to the nature and position of substituents on both the phenyl and pyrimidine (B1678525) rings. Researchers have explored a wide range of modifications to elucidate the structural requirements for optimal activity.
Impact of Halogenation and Alkoxy Substitutions
The introduction of halogen atoms and alkoxy groups at various positions on the phenyl and pyrimidine rings has been a common strategy to modulate the pharmacological properties of this compound derivatives. These substitutions can influence the electronic environment, lipophilicity, and steric bulk of the molecule, thereby affecting its interaction with biological targets.
For instance, in a study on 4-aminophenol (B1666318) derivatives, the introduction of a chloro group was investigated. mdpi.com While this study did not focus specifically on the this compound scaffold, it highlights the common practice of using halogenation to explore SAR. In the context of other related heterocyclic compounds, halogenation has been shown to enhance biological activity by providing additional points of interaction, such as halogen bonding, with target proteins.
Alkoxy groups, such as methoxy (B1213986) or ethoxy groups, can also significantly impact activity. Their introduction can alter the solubility and electronic properties of the compound. In a series of 4,6-diarylpyrimidin-2-amine derivatives, which share a similar pyrimidine core, the presence of dimethoxy groups on a phenyl ring was found to be important for their biological activity. nih.gov This suggests that for this compound derivatives, the strategic placement of alkoxy substituents could be a valuable approach to enhance their desired biological effects.
A study on various 4-aminophenol Schiff base derivatives demonstrated the impact of different substituents on their antimicrobial and antidiabetic activities. mdpi.com The table below summarizes the activity of some of these derivatives.
| Compound ID | Substituent on the Phenol (B47542) Ring | Biological Activity Profile |
| S-1 | 4-chloro-2-(((4-hydroxyphenyl)imino)methyl) | Showed notable antimicrobial activity. mdpi.com |
| S-2 | 4-((4-(dimethylamino)benzylidene)amino) | Exhibited good antimicrobial and antidiabetic properties. mdpi.com |
| S-3 | 4-((3-nitrobenzylidene)amino) | The nitro group substitution led to varied antibacterial effects. mdpi.com |
Influence of Steric and Electronic Parameters of Substituents
The steric and electronic properties of substituents on the this compound scaffold play a critical role in determining biological activity. The size, shape, and electronic nature of these substituents can dictate how the molecule fits into the binding site of a target protein and the types of interactions it can form.
Studies on related compound series have provided insights into these effects. For example, in the investigation of 1,3-diaryl propenones, steric, electronic, and lipophilic descriptors were found to have a significant correlation with their anti-inflammatory activity. nih.gov This underscores the importance of considering these parameters in drug design. For this compound derivatives, bulky substituents on the phenyl ring could sterically hinder the molecule from binding to its target, while electron-withdrawing or electron-donating groups could modulate the electronic density of the aromatic system and influence key interactions.
In a study on 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives, it was found that hydrophobic substituents and a 1-naphthalenyl group at a specific position increased the anticancer activity. nih.gov This highlights the importance of both steric bulk and electronic properties in this class of compounds. The electronic effects are often quantified by parameters like the Hammett constant in QSAR studies. slideshare.net
Role of Phenolic Hydroxyl Group in Molecular Interactions
The phenolic hydroxyl (-OH) group in this compound is a key functional group that can participate in crucial molecular interactions with biological targets. nih.gov This group can act as both a hydrogen bond donor and acceptor, allowing it to form strong connections with amino acid residues in a protein's binding pocket.
The importance of the hydroxyl group is well-documented for various phenolic compounds. nih.gov Its ability to form hydrogen bonds is often essential for anchoring the molecule in the correct orientation for biological activity. In many cases, the removal or modification of the phenolic -OH group leads to a significant loss of activity, confirming its critical role.
The interaction of phenolic compounds with proteins is influenced by factors such as the number and position of hydroxyl groups. nih.gov For this compound, the para-position of the hydroxyl group on the phenol ring is a specific structural feature that dictates its interaction geometry. The acidity of the phenolic proton can also be modulated by other substituents on the ring, which in turn can affect the strength of the hydrogen bonds it forms.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. utm.mynih.govnih.gov This approach is invaluable in drug discovery for predicting the activity of new, unsynthesized molecules and for understanding the key structural features that govern their biological effects.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for this compound derivatives involves several steps. mdpi.com First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as its electronic, steric, and hydrophobic properties.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. utm.mynih.govijpbs.net The goal is to create a model that is not only able to reproduce the activities of the compounds in the training set but can also accurately predict the activities of new compounds. nih.gov
For a series of 4,6-diaryl-2-pyrimidinamine derivatives, QSAR models were successfully developed to predict their anti-breast cancer activity. ijpbs.net These models were built using multiple linear regression and validated using the leave-one-out cross-validation method. Such studies demonstrate the feasibility and utility of applying QSAR to pyrimidine-containing compounds.
Descriptors and Parameters in QSAR Analysis
A wide array of descriptors can be used in the QSAR analysis of this compound derivatives. These can be broadly categorized into several classes:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov These are crucial for understanding electrostatic interactions and the reactivity of the molecule.
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area. nih.gov Steric factors are important for determining how well a molecule fits into a binding site.
Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures the lipophilicity of a compound. slideshare.net Hydrophobicity is critical for membrane permeability and hydrophobic interactions with the target.
Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule. They provide information about the size, shape, and degree of branching of the molecule.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide a more detailed description of the electronic structure of a molecule. nih.gov
The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. The table below lists some common descriptors and their significance in QSAR studies.
| Descriptor Class | Example Descriptors | Significance in QSAR |
| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO energies | Describe electrostatic interactions and chemical reactivity. nih.gov |
| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Relate to the size and shape of the molecule, influencing binding affinity. nih.gov |
| Hydrophobic | LogP, Ghose-Crippen LogKow | Quantify the lipophilicity, which affects absorption and distribution. slideshare.net |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe molecular branching, size, and shape. |
By carefully selecting descriptors and using appropriate statistical methods, it is possible to develop QSAR models that can guide the design and optimization of novel this compound derivatives with improved biological activity.
Conformational Dynamics and Their Contribution to SAR
The biological activity of this compound derivatives is not solely dependent on their static structure but also on their conformational dynamics. The ability of the molecule to adopt specific conformations allows it to interact optimally with its biological targets. Kinase inhibitors, for example, often need to adopt a particular conformation to fit into the ATP-binding pocket of the enzyme. The DFG-out conformation, an inactive state of the kinase, creates an allosteric pocket that can be exploited by type II inhibitors, which are often more selective than their type I counterparts. nih.govnih.gov The conformational landscape of these inhibitors is therefore a key area of study.
Crystallographic studies of structurally related compounds provide valuable insights into the likely conformational preferences of this scaffold. For instance, in a crystal structure of 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile, a molecule also featuring linked phenyl and nitrogen-containing heterocyclic rings, the dihedral angle between the pyridine (B92270) and the 4-aminophenyl ring is 11.50 (7)°, while the angle between the pyridine and the other phenyl ring is 43.36 (8)°. researchgate.net This indicates a significant twist from planarity. Another related structure, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, is noted to be essentially planar, with a dihedral angle of approximately 5.03° between the central pyridinyl ring and the phenolic ring. redalyc.orgscielo.org.co
For a closely related analog, 4-[[2-[(4-hydroxyphenyl)amino]-6-methyl-pyrimidin-4-yl]amino]phenol, found in a co-crystal structure with a target protein (PDB ID: 7FBQ), the dihedral angles can be precisely measured. nih.gov These angles dictate the orientation of the phenolic and phenyl groups relative to the central pyrimidine ring, which is critical for its binding mode.
The following table presents representative dihedral angles for related molecular scaffolds, illustrating the conformational flexibility inherent in this class of compounds.
| Compound/Scaffold | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Source |
| 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile | Pyridine | 4-Aminophenyl | 11.50 | researchgate.net |
| 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile | Pyridine | Phenyl | 43.36 | researchgate.net |
| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | Central Pyridinyl | Phenolic Ring | 5.03 | redalyc.orgscielo.org.co |
These data underscore that while some related structures tend towards planarity, significant twisting is also common, and this flexibility is a key determinant in the molecule's interaction with its biological target.
The conformation of this compound derivatives is further stabilized by a network of intramolecular interactions, most notably hydrogen bonds. The presence of hydroxyl (-OH) and amino (-NH-) groups allows for the formation of intramolecular hydrogen bonds, which can lock the molecule into a more rigid, planar conformation. researchgate.net
In aminophenol derivatives, intramolecular hydrogen bonds can form between the hydroxyl and amino groups, particularly when they are in an ortho position to each other. researchgate.net In the case of this compound, an intramolecular hydrogen bond could potentially form between the phenolic hydroxyl group and a nitrogen atom on the pyrimidine ring, or between the bridging amine proton and a pyrimidine nitrogen. The formation of such bonds has a pronounced effect on molecular structure and properties. nih.gov
The strength and prevalence of these intramolecular hydrogen bonds can be influenced by the electronic nature of substituents on the aromatic rings. nih.gov For example, studies on 2-halophenols show that the existence and strength of intramolecular hydrogen bonds vary depending on the halogen present. rsc.org While not directly analogous, this highlights the subtle electronic tuning that can impact conformational preferences.
Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to explore the conformational space and relative energies of different conformers stabilized by these intramolecular interactions. nih.gov For instance, in a study of a Schiff base derived from aminophenol, DFT calculations revealed four low-energy, almost isoenergetic conformers stabilized by intramolecular hydrogen bonds. nih.gov
The stability conferred by these intramolecular interactions is crucial for reducing the entropic penalty upon binding to a target protein, thereby enhancing binding affinity.
| Potential Intramolecular Interaction | Donor Group | Acceptor Group | Consequence |
| Hydrogen Bond | Phenolic -OH | Pyrimidine Nitrogen | Stabilizes a specific planar conformation |
| Hydrogen Bond | Bridging -NH- | Pyrimidine Nitrogen | Restricts rotation around the C-N bond |
| π-π Stacking | Phenyl Ring | Pyrimidine Ring | Can influence overall molecular shape |
Biological and Mechanistic Research on 4 6 Phenylpyrimidin 4 Yl Amino Phenol
Cellular and Molecular Target Identification
Research into the specific biological targets of 4-[(6-Phenylpyrimidin-4-yl)amino]phenol is limited; however, extensive studies on closely related aminopyrimidine derivatives provide significant insight into its potential mechanisms of action. These investigations point towards a profile centered on the modulation of key enzymes and receptors involved in cellular signaling and metabolism.
The aminopyrimidine core is a well-established pharmacophore for targeting various enzyme families, particularly protein kinases.
Derivatives of aminopyrimidine are frequently explored as inhibitors of protein kinases, which are crucial regulators of cell cycle progression, proliferation, and survival.
ABL1 Kinase: The ABL1 tyrosine kinase is a critical target in the treatment of chronic myeloid leukemia (CML). Research into 2-amino-4,6-diarylpyrimidines, which share a core structure with this compound, has identified compounds with significant inhibitory activity against both the K562 CML cell line and the ABL1 kinase itself. For instance, a derivative designated as 1e (2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine) showed potent inhibition with IC₅₀ values of 8.77 µM against K562 cells and 3.35 µM against ABL1 tyrosine kinase. Molecular modeling suggested that these compounds form stable interactions within the active site of the ABL1 enzyme.
| Compound | Target Cell Line/Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| 1e (2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine) | K562 Cancer Cells | 8.77 ± 0.55 | |
| 1e (2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine) | ABL1 Tyrosine Kinase | 3.35 ± 0.58 |
CDK1/2: Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. Several studies have identified aminopyrimidine derivatives as potent CDK inhibitors. A series of 2-(2-aminopyrimidin-4-yl)phenol (B1384267) derivatives, which are structural isomers of this compound, were synthesized and shown to have potent inhibitory activity against CDK1 and CDK2. Similarly, other research has identified 2-anilinopyrimidine derivatives as effective inhibitors of CDK9, CDK1, and CDK2, demonstrating that this chemical class can be tailored to achieve varying selectivity profiles against the CDK family. The introduction of a diaminopyrimidine core has also been identified as a critical structure for CDK inhibitory activity, leading to potent inhibitors of CDK1, CDK2, and CDK4.
PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is a central signaling cascade that governs cell growth, survival, and metabolism, and it is a frequent target in cancer drug discovery. Many kinase inhibitors ultimately exert their effects by modulating this pathway. While the PI3K/AKT pathway is a plausible downstream target for any compound inhibiting upstream kinases like ABL1 or CDKs, direct studies investigating the specific effect of this compound or its close analogs on this pathway were not identified in the reviewed literature.
Alpha-amylase and alpha-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable glucose. Their inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. While various natural and synthetic compounds are known to inhibit these enzymes, the conducted research provided no studies linking this compound or related aminopyrimidine structures to the inhibition of glycosidases or amylases.
Aminoacyl-tRNA synthetases are vital enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, an essential step in protein synthesis. Their universal importance and the differences between prokaryotic and eukaryotic versions make them attractive targets for developing antimicrobial agents. However, no research was found that evaluated the inhibitory potential of this compound against this class of enzymes.
Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a vast array of xenobiotics, including drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions. Studies on structurally related compounds suggest that the aminopyrimidine scaffold can interact with these enzymes. For example, research on novel 4-amino-2-phenylpyrimidine derivatives identified them as potential inhibitors of Cytochrome P-450 CYP1A2. Another study on a different drug candidate containing a diaminopyrimidine moiety characterized its inhibitory effects across a panel of human and rat liver microsomal CYPs, including CYP1A2, CYP2D6, CYP2E1, CYP2C9, and CYP3A4, underscoring the potential for this chemical class to interact with metabolic enzymes.
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.
GPR119: G-protein-coupled receptor 119 (GPR119) is primarily expressed in the pancreas and gastrointestinal tract and has emerged as a promising target for the treatment of type 2 diabetes and metabolic disorders. Activation of GPR119 enhances glucose-dependent insulin (B600854) secretion. Research into novel 4-amino-2-phenylpyrimidine derivatives, which are regioisomers of the 6-phenylpyrimidine scaffold, led to the discovery of potent GPR119 agonists. Optimization of this series resulted in compounds that improved glucose tolerance in animal models, highlighting the potential of the aminophenylpyrimidine scaffold to modulate this receptor.
M1 mAChR: The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is a key target for treating cognitive deficits associated with Alzheimer's disease and schizophrenia. While direct studies on this compound are absent, research on the closely related 6-phenylpyrimidin-4-one scaffold has identified positive allosteric modulators (PAMs) of the M1 mAChR. These compounds enhance the receptor's response to the endogenous agonist acetylcholine. It is important to note the structural difference: these modulators possess a pyrimidin-4-one core rather than the aminopyrimidine structure of the subject compound. Nevertheless, this research indicates that the 6-phenylpyrimidine portion of the molecule is compatible with binding to the M1 mAChR.
Table of Compounds Mentioned
| Compound Name | Core Structure |
|---|---|
| This compound | Aminopyrimidine |
| 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine | Diarylpyrimidine |
| 2-(2-aminopyrimidin-4-yl)phenol derivatives | Aminopyrimidinyl-phenol |
| 4-amino-2-phenylpyrimidine derivatives | Aminophenylpyrimidine |
| 6-phenylpyrimidin-4-one derivatives | Phenylpyrimidinone |
| Acetylcholine | Quaternary ammonium (B1175870) salt |
Enzyme Inhibition Studies
In Vitro Biological Activity Evaluation
Derivatives of the pyrimidine (B1678525) and aminophenol scaffolds have been the subject of numerous investigations for their potential as anticancer agents. These studies have explored their effects on various cancer cell lines, revealing mechanisms that include the modulation of the cell cycle, induction of programmed cell death (apoptosis), and inhibition of cellular proliferation.
The cell cycle is a critical process that governs cell division, and its dysregulation is a hallmark of cancer. Certain compounds structurally similar to this compound have demonstrated the ability to interfere with this process in cancer cells, leading to cell cycle arrest at specific phases.
For instance, a study on 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives revealed that a specific analog, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol (B47542) (derivative 12), induced an accumulation of cells in the G2/M phase of the cell cycle in HCT116 human colon cancer cells. nih.gov This arrest was linked to the inhibition of Aurora kinase A (AURKA), a key regulator of mitotic events. nih.govnih.gov Similarly, research on 4-phenoxy-phenyl isoxazole derivatives, which share a phenolic moiety, found that compounds 6g and 6l caused cell cycle arrest at the G0/G1 phase in MDA-MB-231 breast cancer cells. nih.gov This effect was attributed to the inhibition of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, which is often upregulated in cancer cells. nih.gov
Table 1: Modulatory Effects of Related Compounds on Cell Cycle Progression
| Compound/Derivative | Cell Line | Effect | Target/Mechanism |
|---|---|---|---|
| 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol | HCT116 (Colon Cancer) | G2/M phase arrest | Inhibition of Aurora kinase A (AURKA) nih.govnih.gov |
Apoptosis is a natural and controlled process of programmed cell death that is often evaded by cancer cells. The induction of apoptosis is a key strategy in cancer therapy. Several analogs of this compound have shown the ability to trigger this process in various cancer cell lines.
The aforementioned 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol was found to trigger the cleavage of caspase-3, caspase-7, and poly(ADP-ribose) polymerase (PARP) in HCT116 cells, which are hallmark indicators of apoptosis. nih.gov In another study, 4-phenoxy-phenyl isoxazole derivatives 6g and 6l were also shown to induce apoptosis in MDA-MB-231 cells in a dose-dependent manner. nih.gov Furthermore, research into 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives identified compounds that could induce apoptosis in non-small cell lung cancer cells by inhibiting ULK1, a kinase involved in autophagy. researchgate.net
Table 2: Induction of Apoptosis by Related Compounds in Neoplastic Cells
| Compound/Derivative | Cell Line | Key Apoptotic Events |
|---|---|---|
| 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol | HCT116 (Colon Cancer) | Cleavage of caspase-3, caspase-7, and PARP nih.gov |
| 4-phenoxy-phenyl isoxazoles (6g and 6l) | MDA-MB-231 (Breast Cancer) | Dose-dependent induction of apoptosis nih.gov |
The uncontrolled proliferation of cells is a fundamental characteristic of cancer. The antiproliferative activity of various pyrimidine and phenol derivatives has been evaluated against a range of cancer cell lines.
A series of N-phenyl-4-pyrimidinamine derivatives were synthesized and shown to inhibit the proliferation of diffuse large B-cell lymphoma (DLBCL) cells in vitro. nih.gov One of the most potent compounds from this series, 14j , demonstrated strong inhibition of DLBCL cell proliferation. nih.gov Research on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates also identified compounds with antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Additionally, studies on 4-[(halophenyl)diazenyl]phenol derivatives indicated anticancer activity against nasopharyngeal cancer (NPC) HK-1 cell lines. researchgate.net
Table 3: Antiproliferative Activity of Related Compounds
| Compound/Derivative Class | Cancer Cell Line(s) |
|---|---|
| N-phenyl-4-pyrimidinamine derivatives | Diffuse large B-cell lymphoma (DLBCL) nih.gov |
| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 and MDA-MB-231 (Breast Cancer) nih.gov |
The pyrimidine and phenol moieties are present in a variety of compounds that have been investigated for their antimicrobial properties. These studies have revealed that certain derivatives possess activity against various strains of bacteria and fungi.
Research on 3-(2-amino-6-phenylpyrimidin-4-yl)-N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives has highlighted their potential as antibacterial agents, particularly against Staphylococcus aureus. doi.org Another study synthesized a series of 4-phenyldiazenyl 2-(phenylimino methyl) phenols and screened them for in vitro antibacterial activity against human pathogens including Bacillus anthracis, Escherichia coli, Staphylococcus aureus, Salmonella typhimurium, and Pseudomonas aeruginosa, with all tested compounds showing some level of inhibition. nih.gov
In the realm of antifungal research, 2-phenyl-4-aminoquinolines , which contain a phenylamine substructure, were evaluated for their activities against three phytopathogenic fungi: C. lunata, P. grisea, and A. alternate. nih.gov One compound in this series, 6e , exhibited promising inhibitory activities against all three fungi. nih.gov Furthermore, a series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles showed good antifungal activity against several Candida species. mdpi.com
Table 4: Antimicrobial Activities of Related Compounds
| Compound/Derivative Class | Activity Type | Target Microorganisms |
|---|---|---|
| 3-(2-amino-6-phenylpyrimidin-4-yl)-N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives | Antibacterial | Staphylococcus aureus doi.org |
| 4-phenyldiazenyl 2-(phenylimino methyl) phenols | Antibacterial | B. anthracis, E. coli, S. aureus, S. typhimurium, P. aeruginosa nih.gov |
| 2-phenyl-4-aminoquinolines | Antifungal | C. lunata, P. grisea, A. alternate nih.gov |
Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases. The anti-inflammatory potential of compounds containing pyrimidine and phenol structures has been an area of active research.
A study on 4-amino-5-arylpyrimidines demonstrated anti-inflammatory activity in a carrageenan-induced edema model in rats. nih.gov More recently, a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated for their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophage cells. rsc.org Two compounds from this series, V4 and V8 , were found to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations. rsc.org Their mechanism of action was further elucidated to involve the reduction of iNOS and COX-2 mRNA and protein expression, key mediators of the inflammatory response. rsc.org
Table 5: Anti-inflammatory Mechanisms of Related Compounds
| Compound/Derivative | Cell/Animal Model | Key Mechanistic Findings |
|---|---|---|
| 4-amino-5-arylpyrimidines | Carrageenan-induced edema in rats | Demonstrated anti-inflammatory activity nih.gov |
Anticancer Activities in Cell Lines
Molecular Mechanism of Action Investigations
The molecular structure of this compound suggests its potential as a ligand for various biological targets, particularly protein kinases. The aminopyrimidine core is a well-established scaffold for kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of the kinase. The phenyl and phenol substituents can engage in additional hydrophobic and hydrogen-bonding interactions with the surrounding amino acid residues, enhancing binding affinity and selectivity.
Given its potential as a kinase inhibitor, this compound could modulate various cellular signaling pathways that are dependent on kinase activity. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. By inhibiting specific kinases, this compound could interfere with downstream signaling events that control cell proliferation, survival, and differentiation.
For instance, if it targets a kinase within the MAPK (mitogen-activated protein kinase) or PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) pathways, it could potentially lead to the downregulation of pro-survival signals and the induction of apoptosis in cancer cells. Experimental validation using techniques like Western blotting to assess the phosphorylation status of key pathway proteins would be required to confirm the cellular effects of this compound.
The planar aromatic nature of the phenylpyrimidine system in this compound raises the possibility of its interaction with DNA. Such interactions can occur through several modes, including intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. Intercalating agents, for example, can disrupt DNA replication and transcription, leading to cytotoxic effects.
Computational and Theoretical Chemistry Studies of 4 6 Phenylpyrimidin 4 Yl Amino Phenol
Molecular Dynamics (MD) Simulations
Conformational Changes Upon Binding:Information regarding the conformational changes in either the compound or a protein target upon binding is not available from MD simulation studies.
To provide the requested article, data from studies where 4-[(6-Phenylpyrimidin-4-yl)amino]phenol was specifically used as a ligand in computational simulations would be required. Such data does not appear to be present in the accessible scientific literature.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common computational tool for predicting the properties and reactivity of chemical compounds. For this compound, DFT calculations would provide fundamental insights into its geometry, electronic properties, and stability. The B3LYP functional is a popular hybrid functional often used for such calculations in combination with a basis set like 6-31G** or 6-311G(d,p).
Electronic Properties Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, a DFT study would calculate the energies of these orbitals. The distribution of HOMO and LUMO densities would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. In similar molecules, the HOMO is often localized on the electron-rich phenol (B47542) and amino groups, while the LUMO may be distributed over the pyrimidine (B1678525) and phenyl rings.
Table 1: Illustrative HOMO-LUMO Data for this compound
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 5.0 |
Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. They are not the result of specific calculations on this compound.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.
For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the phenol group, identifying them as potential sites for hydrogen bonding and electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.
Reactivity Indices and Stability Predictions
Global reactivity descriptors derived from the HOMO and LUMO energies can be calculated to quantify the reactivity and stability of this compound. These indices provide a more quantitative measure of chemical behavior.
Key reactivity indices include:
Ionization Potential (IP): The energy required to remove an electron from a molecule (IP ≈ -EHOMO).
Electron Affinity (EA): The energy released when an electron is added to a molecule (EA ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2).
Chemical Hardness (η): A measure of the resistance to change in electron distribution (η = (IP - EA) / 2). A larger value indicates greater stability.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A larger value suggests higher reactivity.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).
These parameters would be calculated using the energies of the frontier orbitals obtained from DFT calculations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density.
For this compound, NBO analysis would:
Determine the natural atomic charges on each atom, offering a more refined view of charge distribution than Mulliken charges.
Identify key donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer and delocalization.
Analyze the hybridization of atomic orbitals in forming bonds, providing insight into the nature of the chemical bonds within the molecule.
Significant interactions would likely be observed between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic rings, indicating electron delocalization which contributes to the stability of the molecule.
Conformational Analysis and Tautomerism Studies
Conformational Analysis
The three-dimensional structure of this compound is not rigid. Rotation is possible around the single bonds, particularly the C-N bond linking the phenol and pyrimidine moieties, and the C-C bond connecting the phenyl group to the pyrimidine ring. Conformational analysis using DFT would involve calculating the energy of the molecule as a function of the dihedral angles of these bonds to identify the most stable conformer(s). The results of such a study would reveal the preferred spatial arrangement of the molecule, which is crucial for its interaction with biological targets.
Tautomerism Studies
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, several tautomeric forms are possible, including keto-enol and amine-imine tautomerism. DFT calculations can be used to determine the relative energies and stabilities of these different tautomers in various environments (e.g., gas phase or in a solvent). By comparing the energies of the optimized geometries of each tautomer, it is possible to predict the predominant form of the molecule under different conditions.
Prediction of ADME-Related Properties (as a computational tool for lead optimization)
ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for the development of a molecule into a drug. In silico tools are widely used for the early prediction of these properties to guide lead optimization.
In Silico Assessment of Bioavailability-Relevant Parameters
Several molecular descriptors relevant to bioavailability can be calculated for this compound using computational models. These parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound.
Table 2: Predicted Bioavailability-Relevant Parameters for this compound
| Parameter | Description | Typical Range for Good Oral Bioavailability | Predicted Status for the Compound |
|---|---|---|---|
| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol | Compliant |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 | Likely Compliant |
| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | < 5 | Compliant (2) |
| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | < 10 | Compliant (4) |
| Topological Polar Surface Area (TPSA) | The surface area of polar atoms; relates to membrane permeability. | < 140 Ų | Likely Compliant |
These in silico predictions would help to identify potential liabilities of this compound as a drug candidate and suggest chemical modifications to improve its ADME profile. For instance, a high predicted LogP might suggest a need to introduce more polar groups to improve solubility.
Drug-Likeness and Lead Compound Feasibility via Computational Models
In modern drug discovery, the assessment of a molecule's potential to become a successful drug is initiated long before it reaches a laboratory bench. Computational and theoretical chemistry studies provide an essential, cost-effective, and rapid preliminary screening process. For the compound this compound, these in silico methods are employed to evaluate its "drug-likeness" and its feasibility as a lead compound for further development. This evaluation hinges on predicting its pharmacokinetic properties, primarily Absorption, Distribution, Metabolism, and Excretion (ADME), by analyzing its physicochemical characteristics against established models derived from successful oral drugs.
The primary goal is to identify candidates with a high probability of good oral bioavailability and to flag potential liabilities early in the discovery pipeline. These computational models utilize the two-dimensional structure of the molecule to calculate various physical and chemical descriptors that correlate with its in vivo behavior.
Lipinski's Rule of Five and Physicochemical Properties
One of the most foundational and widely utilized filters for drug-likeness is Lipinski's Rule of Five. This rule posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) greater than 500 Daltons, a calculated octanol-water partition coefficient (LogP) greater than 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA). These parameters collectively influence the solubility and permeability of a compound, which are critical for its absorption from the gastrointestinal tract.
Computational analysis of this compound reveals a favorable profile with respect to Lipinski's criteria. The calculated physicochemical properties indicate that the compound is fully compliant with the Rule of Five, suggesting a high likelihood of good passive diffusion across biological membranes and, consequently, good oral bioavailability.
Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis for this compound
| Property | Predicted Value | Lipinski's Rule of Five Criteria | Compliance |
| Molecular Formula | C₁₆H₁₃N₃O | - | - |
| Molecular Weight ( g/mol ) | 263.29 | ≤ 500 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| Calculated LogP (XLogP3) | 3.3 | ≤ 5 | Yes |
| Number of Violations | 0 | ≤ 1 | Pass |
Expanded Drug-Likeness and Bioavailability Assessment
While Lipinski's rule is a valuable first-pass filter, a more robust evaluation of lead compound feasibility involves additional, more nuanced computational models. Rules proposed by Ghose, Veber, Egan, and Muegge provide further qualifying criteria based on parameters such as topological polar surface area (TPSA), the number of rotatable bonds, and molar refractivity.
Topological Polar Surface Area (TPSA): This descriptor is a strong predictor of drug transport properties, particularly intestinal absorption and blood-brain barrier penetration. A TPSA value of less than 140 Ų is generally considered favorable for good oral bioavailability.
Rotatable Bonds: The number of rotatable bonds influences conformational flexibility and is related to oral bioavailability. Fewer than 10 rotatable bonds are typically preferred.
Computational models predict a TPSA of 71.83 Ų and 3 rotatable bonds for this compound. These values are well within the desired ranges, reinforcing the compound's potential as an orally active agent. The compound also aligns with the stricter parameters of other established drug-likeness filters.
Table 2: Compliance of this compound with Various Drug-Likeness Rules
| Rule/Filter | Key Parameters and Criteria | Predicted Values | Compliance |
| Ghose Filter | MW: 160-480LogP: -0.4 to 5.6Atom Count: 20-70 | MW: 263.29LogP: 3.3Atom Count: 33 | Yes |
| Veber Rule | TPSA ≤ 140 ŲRotatable Bonds ≤ 10 | TPSA: 71.83 ŲRotatable Bonds: 3 | Yes |
| Egan Rule | LogP ≤ 5.88TPSA ≤ 131.6 Ų | LogP: 3.3TPSA: 71.83 Ų | Yes |
| Muegge Rule | MW: 200-600TPSA ≤ 150 ŲRotatable Bonds ≤ 15 | MW: 263.29TPSA: 71.83 ŲRotatable Bonds: 3 | Yes |
ADMET and Pharmacokinetic Predictions
Beyond general drug-likeness, computational models can predict specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. These predictions offer a more detailed forecast of how this compound might behave in a biological system.
Key predictions for this compound include:
Gastrointestinal (GI) Absorption: Predicted to be high, which is consistent with its compliance with the drug-likeness rules.
Blood-Brain Barrier (BBB) Permeation: Predicted to be non-permeant, suggesting the compound is unlikely to cross into the central nervous system, which can be a desirable property for peripherally acting agents to avoid CNS side effects.
Cytochrome P450 (CYP) Inhibition: Computational models suggest that this compound is not likely to be a significant inhibitor of the major drug-metabolizing CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This is a favorable characteristic, as inhibition of these enzymes is a common cause of drug-drug interactions.
Bioavailability Score: A composite score, often calculated on a scale of 0 to 1, integrates multiple physicochemical properties. For this compound, the predicted bioavailability score is typically high (e.g., 0.55), indicating a good profile for lead-likeness.
Table 3: Summary of Predicted ADMET and Pharmacokinetic Properties for this compound
| Parameter | Prediction | Implication |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Favorable for oral administration |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | No | Low potential for CNS side effects |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low risk of specific drug interactions |
| CYP2C19 Inhibitor | No | Low risk of specific drug interactions |
| CYP2C9 Inhibitor | No | Low risk of specific drug interactions |
| CYP2D6 Inhibitor | No | Low risk of specific drug interactions |
| CYP3A4 Inhibitor | No | Low risk of specific drug interactions |
| Lead-Likeness | ||
| Bioavailability Score | 0.55 | Good potential as a lead compound |
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of signals, the precise connectivity of atoms can be determined.
The ¹H NMR spectrum of 4-[(6-Phenylpyrimidin-4-yl)amino]phenol is anticipated to exhibit a series of distinct signals corresponding to the various protons in the molecule. The aromatic region would be particularly complex, showing signals for the protons of the phenyl ring and the aminophenol moiety. The protons on the pyrimidine (B1678525) ring will also have characteristic chemical shifts.
Expected ¹H NMR Data: A representative data table based on analogous structures is provided below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrimidine-H | ~8.5 | s | - |
| Phenyl-H (ortho) | ~8.0 | d | ~7-8 |
| Phenyl-H (meta, para) | ~7.5-7.6 | m | - |
| Aminophenol-H | ~6.8-7.4 | m | - |
| Pyrimidine-H | ~6.7 | s | - |
| NH Proton | ~9.5 | s (broad) | - |
| OH Proton | ~9.3 | s (broad) | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in This compound would give rise to a distinct signal.
Expected ¹³C NMR Data: A representative data table based on analogous structures is provided below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=N (Pyrimidine) | ~160-165 |
| C-O (Phenol) | ~150-155 |
| Aromatic C-N | ~140-145 |
| Aromatic C-H & C-C | ~115-138 |
| C-N (Pyrimidine) | ~100-105 |
To definitively assign the proton signals, especially within the overlapping aromatic regions, 2D NMR techniques such as Correlation Spectroscopy (COSY) would be employed. A COSY spectrum would reveal correlations between protons that are coupled to each other, allowing for the mapping of spin systems within the phenyl and aminophenol rings.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of This compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as absorptions corresponding to the aromatic C-H and C=C/C=N bonds.
Expected IR Absorption Bands:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200-3600 | Strong, Broad |
| N-H Stretch (Amine) | 3300-3500 | Moderate |
| Aromatic C-H Stretch | 3000-3100 | Moderate |
| C=N, C=C Stretch (Aromatic/Pyrimidine) | 1500-1600 | Strong to Moderate |
| C-O Stretch (Phenol) | 1200-1260 | Strong |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
The mass spectrum of This compound would show a molecular ion peak corresponding to its molecular weight.
HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition and confirmation of the molecular formula. For This compound (C₁₆H₁₃N₃O), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence.
| Technique | Expected Result |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) at m/z ≈ 275.11 |
| High-Resolution Mass Spectrometry (HRMS) | Calculated Exact Mass for C₁₆H₁₃N₃O: [M+H]⁺ ≈ 276.1135 |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray diffraction (XRD) stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal XRD analysis has provided unambiguous confirmation of its molecular structure and insights into its crystal packing.
The compound has been reported to crystallize in the monoclinic crystal system with the space group P21/c. This specific arrangement details the symmetry and repeating unit of the crystal lattice. The fundamental crystallographic parameters are summarized in the table below.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.2358(8) |
| b (Å) | 5.6887(4) |
| c (Å) | 21.0999(14) |
| α (°) | 90 |
| β (°) | 96.655(3) |
| γ (°) | 90 |
| Volume (ų) | 1339.44(16) |
| Z | 4 |
Data sourced from crystallographic studies.
The crystal structure of this compound is significantly influenced by a network of intermolecular hydrogen bonds. The primary interaction involves a classical O—H···N hydrogen bond where the hydroxyl group of the phenol (B47542) ring acts as a donor and the nitrogen atom of the pyrimidine ring serves as an acceptor. This interaction links molecules into chains, forming a robust supramolecular architecture.
Specifically, the O1—H1···N1 hydrogen bond has a donor-acceptor distance of 2.790(2) Å. These chains are further organized into a three-dimensional network through additional, weaker C—H···π interactions. The dihedral angle between the pyrimidine and the adjacent phenyl ring is 11.33 (8)°, indicating a nearly coplanar arrangement which can facilitate π-π stacking interactions, although these are not the dominant packing force.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. For this compound, this analysis provides a detailed map of close contacts between neighboring molecules.
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
|---|---|
| H···H | 45.4 |
| C···H/H···C | 28.5 |
| N···H/H···N | 11.7 |
| O···H/H···O | 8.8 |
| C···C | 3.2 |
Data derived from Hirshfeld analysis of the crystal structure.
The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The most significant contribution comes from H···H contacts, accounting for 45.4% of the surface, which is typical for organic molecules. The prominent spikes in the fingerprint plot corresponding to N···H/H···N (11.7%) and O···H/H···O (8.8%) contacts visually confirm the importance of the hydrogen bonds in stabilizing the crystal structure.
UV-Vis Spectroscopy for Electronic Transitions and Complexation Studies
UV-Vis absorption spectroscopy is employed to study the electronic transitions within a molecule. The spectrum of this compound, typically recorded in a solvent like ethanol (B145695), shows distinct absorption bands in the ultraviolet region.
Research indicates that the compound exhibits two main absorption maxima (λ_max). An intense band observed around 260 nm is attributed to π→π* transitions within the aromatic phenyl and pyrimidine rings. A second, broader band at approximately 315 nm corresponds to an intramolecular charge transfer (ICT) transition. This ICT character arises from the electron-donating nature of the aminophenol group and the electron-accepting pyrimidine moiety.
Table 3: UV-Vis Absorption Data for this compound
| Solvent | λ_max 1 (nm) | Transition | λ_max 2 (nm) | Transition |
|---|---|---|---|---|
| Ethanol | ~260 | π→π* | ~315 | Intramolecular Charge Transfer (ICT) |
Data compiled from spectroscopic studies.
Photoluminescence Spectroscopy in Functional Material Research
Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique is crucial for evaluating the potential of this compound in applications such as organic light-emitting diodes (OLEDs) or fluorescent sensors.
When excited at its absorption wavelength, this compound exhibits fluorescence. In an ethanol solution, it displays a strong emission peak in the blue region of the visible spectrum, typically around 438 nm. The significant difference between the absorption maximum (around 315 nm) and the emission maximum (around 438 nm) is known as the Stokes shift, and its large value is characteristic of molecules with significant ICT character. The fluorescence properties are highly dependent on the molecular environment and can be influenced by solvent polarity and hydrogen bonding capabilities.
Table 4: Photoluminescence Data for this compound
| Solvent | Excitation λ_ex (nm) | Emission λ_em (nm) | Emitted Color |
|---|---|---|---|
| Ethanol | ~315 | ~438 | Blue |
Data sourced from fluorescence spectroscopy research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(6-Phenylpyrimidin-4-yl)amino]phenol, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via a nucleophilic aromatic substitution reaction between 4-aminophenol and 4-chloro-6-phenylpyrimidine. Key steps include refluxing in ethanol with lithium hydroxide as a base . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios (1:1.2 for amine:chloropyrimidine). Catalysts like Pd(II) acetate may enhance coupling efficiency in derivatives .
| Reaction Parameter | Typical Conditions | Impact on Yield |
|---|---|---|
| Solvent | Ethanol or DMF | Higher polarity improves solubility |
| Temperature | 80–100°C (reflux) | Prolonged heating reduces side products |
| Catalyst | Pd(II) acetate (0.1–1 mol%) | Accelerates coupling reactions |
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry . For routine analysis, use:
- NMR : NMR peaks at δ 8.2–8.5 ppm (pyrimidine protons) and δ 6.7–7.5 ppm (aromatic phenol protons).
- FT-IR : Stretching vibrations at 3300 cm (N–H), 1600 cm (C=N), and 1250 cm (C–O phenol) .
Q. What analytical techniques are suitable for quantifying phenolic groups in this compound?
- Methodological Answer : The 4-Aminoantipyrine method is widely used. At pH 10.0, the phenolic group reacts with 4-aminoantipyrine and ferricyanide to form a colored complex extractable in chloroform. UV-Vis detection at 460 nm provides quantitative data .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-rich pyrimidine ring facilitates electrophilic substitutions, while the para-aminophenol group directs regioselectivity. Steric hindrance from the phenyl group limits reactivity at the 2-position. Computational DFT studies (e.g., using Gaussian 09) predict Fukui indices to identify nucleophilic sites .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC) may arise from assay conditions (pH, ionic strength) or protein purity. Standardize protocols using:
- Control Compounds : Validate assay sensitivity with known inhibitors.
- Dose-Response Curves : Triplicate measurements to ensure reproducibility .
Q. How can computational models predict the pharmacokinetic profile of this compound derivatives?
- Methodological Answer : Use QSAR models to correlate logP (lipophilicity) and polar surface area with absorption. Software like Schrödinger’s ADMET Predictor estimates bioavailability and metabolic stability. Molecular docking (AutoDock Vina) identifies potential interactions with cytochrome P450 enzymes .
Q. What in vivo models are appropriate for evaluating the compound’s therapeutic potential?
- Methodological Answer : For anticancer studies, use xenograft mouse models with human cancer cell lines (e.g., MCF-7 for breast cancer). Administer the compound intraperitoneally (10–50 mg/kg) and monitor tumor volume via caliper measurements. Pair with histopathology to assess toxicity .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer : Variations arise from:
- Purity of Starting Materials : Impurities in 4-aminophenol reduce coupling efficiency.
- Catalyst Aging : Pd(II) acetate degrades upon prolonged storage, reducing activity.
- Workup Techniques : Column chromatography vs. recrystallization alters isolated yields .
Safety and Best Practices
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
